molecular formula C20H23N3O3 B11665444 N'-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

N'-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide

Cat. No.: B11665444
M. Wt: 353.4 g/mol
InChI Key: YLMQNOZMBUVRLF-KGENOOAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a methoxyphenyl group, a morpholinylmethyl group, and a benzohydrazide moiety, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide typically involves the condensation reaction between 2-methoxybenzaldehyde and 4-(morpholin-4-ylmethyl)benzohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 60-80°C for several hours to ensure complete condensation. After the reaction is complete, the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group or the morpholinylmethyl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

N’-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(4-methoxyphenyl)methylidene]benzohydrazide
  • N’-[(E)-(2-chlorophenyl)methylidene]benzohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylidene]benzohydrazide

Uniqueness

N’-[(E)-(2-methoxyphenyl)methylidene]-4-(morpholin-4-ylmethyl)benzohydrazide is unique due to the presence of the morpholinylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and effects.

Properties

Molecular Formula

C20H23N3O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[(E)-(2-methoxyphenyl)methylideneamino]-4-(morpholin-4-ylmethyl)benzamide

InChI

InChI=1S/C20H23N3O3/c1-25-19-5-3-2-4-18(19)14-21-22-20(24)17-8-6-16(7-9-17)15-23-10-12-26-13-11-23/h2-9,14H,10-13,15H2,1H3,(H,22,24)/b21-14+

InChI Key

YLMQNOZMBUVRLF-KGENOOAVSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=CC=C(C=C2)CN3CCOCC3

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=CC=C(C=C2)CN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.